ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl, dioxopyrrolidinyl, sulfanyl, and benzoate groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyrrolidine-2,5-dione to yield the dioxopyrrolidinyl derivative. Subsequent reactions with ethyl 4-aminobenzoate and methyl isothiocyanate lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[(4-fluorophenyl)sulfanyl]acetyl}amino)benzoate: Similar structure but lacks the dioxopyrrolidinyl group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of the benzoate group.
Uniqueness
Ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-3-29-20(28)13-8-10-14(11-9-13)24-21(23-2)30-17-12-18(26)25(19(17)27)16-7-5-4-6-15(16)22/h4-11,17H,3,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGLIEKMJFIBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=NC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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